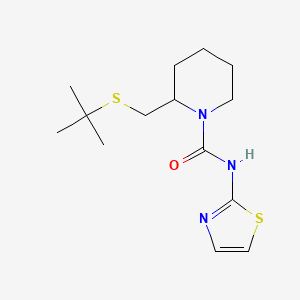![molecular formula C25H26N6O3 B2490877 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide CAS No. 1190021-61-4](/img/structure/B2490877.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Research on triazoloquinoxaline derivatives, such as those involving the synthesis and evaluation of their biological activities, has been of interest due to their potential pharmacological properties. These compounds often exhibit significant biological activities, including being potent adenosine receptor antagonists, which may contribute to their therapeutic potential in various medical conditions.
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives often involves multi-step reactions, including the construction of the triazoloquinoxaline core through tandem reactions or cycloadditions. For instance, Yan et al. (2012) described a method for synthesizing [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones through copper-catalyzed tandem reactions, indicating a feasible approach for constructing complex heterocyclic systems that might be applicable to the compound (Yan et al., 2012).
Molecular Structure Analysis
The molecular structure of triazoloquinoxaline derivatives is critical for their biological activity. Structural modifications, such as substituent changes on the quinoxaline and triazole rings, can significantly affect their binding affinity and selectivity to biological targets. Colotta et al. (2000) explored various triazoloquinoxalin-1-ones for their adenosine receptor antagonistic activities, highlighting the impact of molecular structure on biological function (Colotta et al., 2000).
Scientific Research Applications
Synthesis and Positive Inotropic Activity
A series of derivatives similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide have been synthesized and evaluated for their positive inotropic activity. These compounds have shown significant potential in increasing stroke volume in isolated rabbit-heart preparations, indicating their potential application in cardiovascular research (Zhang et al., 2008); (Liu et al., 2009).
Chemistry and Synthon Applications
The chemical structure of compounds related to this compound demonstrates their usefulness as synthons for preparing quinoline derivatives. These compounds offer pathways to synthesize otherwise difficult-to-obtain quinolin-5-ones, highlighting their importance in organic synthesis and pharmaceutical research (Kim, 1981).
Potential as Anticancer and Antimicrobial Agents
Several studies have explored the potential of compounds similar to this compound as anticancer and antimicrobial agents. These compounds have shown promising activity against various cancer cell lines and microbes, suggesting their potential application in the development of new therapeutic agents (Issa et al., 2015); (Özyanik et al., 2012).
Adenosine Receptor Antagonists and Antidepressant Potential
Compounds structurally related to this compound have been identified as potent adenosine receptor antagonists. Their ability to bind to adenosine receptors, particularly A1 and A2, indicates their potential as rapid-onset antidepressants and as tools in neuroscience research (Sarges et al., 1990).
Novel Syntheses and Structural Analyses
Various novel syntheses techniques for compounds related to this compound have been developed, demonstrating their versatility in organic chemistry. Structural analyses, including SCXRD and DFT studies, have provided insights into their molecular structure, crucial for further pharmaceutical and chemical research (Marganakop et al., 2022).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c32-23(26-15-17-8-9-20-21(14-17)34-16-33-20)11-10-22-28-29-25-24(30-12-4-1-5-13-30)27-18-6-2-3-7-19(18)31(22)25/h2-3,6-9,14H,1,4-5,10-13,15-16H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBUJJYJEMQELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)

![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2490803.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)
![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2490809.png)
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2490810.png)



![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)